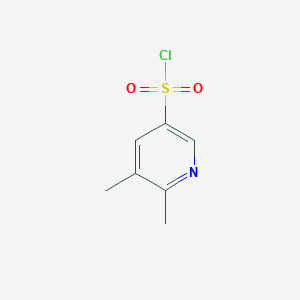

5,6-Dimethylpyridine-3-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dimethylpyridine-3-sulfonyl chloride, also known as DMPSC, is an organic compound widely used in scientific research and industry. It has a CAS Number of 1781875-71-5 and a molecular weight of 205.66 .

Synthesis Analysis

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

The molecular formula of 5,6-Dimethylpyridine-3-sulfonyl chloride is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 .Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This conversion included stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .Physical And Chemical Properties Analysis

5,6-Dimethylpyridine-3-sulfonyl chloride has a molecular weight of 205.66 .Aplicaciones Científicas De Investigación

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides

5,6-Dimethylpyridine-3-sulfonyl chloride is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The process involves diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

Production of Pyridine-3-Sulfonic Acids

This compound is also used in the production of pyridine-3-sulfonic acids . The synthesized pyridine-3-sulfonyl chlorides are hydrolyzed to form sulfonic acids .

Creation of Sulfonyl Amides

5,6-Dimethylpyridine-3-sulfonyl chloride can be converted into sulfonyl amides . For instance, 2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride reacted with aqueous ammonia to produce sulfonyl amide .

Intermediates for Technical and Pharmaceutical Compounds

Aromatic and heteroaromatic sulfonic acids, which can be synthesized from this compound, are important intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Pharmaceuticals

Sulfonic acid derivatives such as aryl- and hetarylsulfonyl amides, which can be synthesized from this compound, find use as pharmaceuticals .

Plant Growth Regulators

These sulfonic acid derivatives also find use as plant growth regulators .

Herbicides

In addition, these derivatives are used in the production of herbicides .

Industrial Use

Propiedades

IUPAC Name |

5,6-dimethylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFHTRGPXTRGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethylpyridine-3-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)